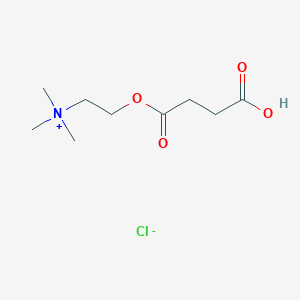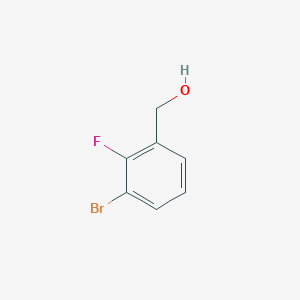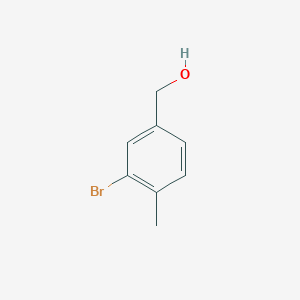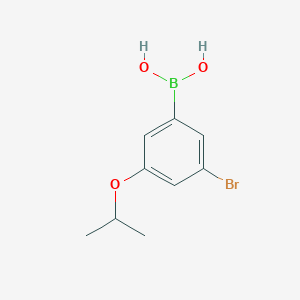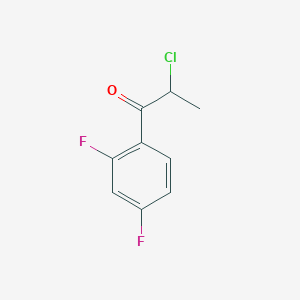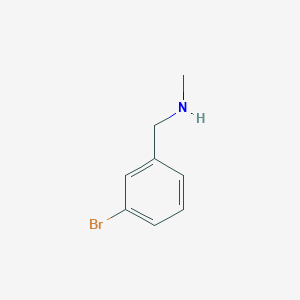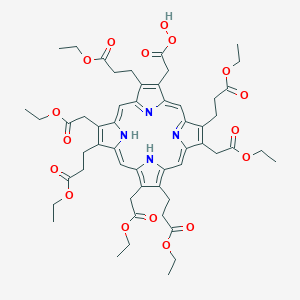
Peroxyacetic acid uroporphyrin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxyacetic acid uroporphyrin I is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of peroxyacetic acid uroporphyrin I involves the production of ROS upon activation by light. The ROS produced can cause cell death through various mechanisms, including apoptosis and necrosis. The singlet oxygen generated by peroxyacetic acid uroporphyrin I is highly reactive and can cause damage to cellular components such as lipids, proteins, and DNA.
Efectos Bioquímicos Y Fisiológicos
Peroxyacetic acid uroporphyrin I has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Peroxyacetic acid uroporphyrin I has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, it has a high singlet oxygen quantum yield, making it an effective photosensitizer in PDT. However, there are also limitations to its use in lab experiments. The compound is expensive, and its synthesis requires specialized equipment and expertise. Additionally, its use in PDT requires specific light sources, which can be costly.
Direcciones Futuras
There are numerous future directions for research involving peroxyacetic acid uroporphyrin I. One direction is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in other fields, such as antimicrobial therapy. Furthermore, the development of new delivery methods for peroxyacetic acid uroporphyrin I could increase its efficacy in PDT and other applications.
Conclusion:
In conclusion, peroxyacetic acid uroporphyrin I is a synthetic compound with potential applications in various fields, including cancer therapy. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
Peroxyacetic acid uroporphyrin I is synthesized using a specific method. The synthesis involves the reaction of uroporphyrinogen III with peroxyacetic acid in the presence of a catalyst. The reaction results in the formation of peroxyacetic acid uroporphyrin I. The synthesis method is crucial in obtaining a high yield of the compound.
Aplicaciones Científicas De Investigación
Peroxyacetic acid uroporphyrin I has numerous applications in scientific research. It is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. PDT involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that can cause cell death. Peroxyacetic acid uroporphyrin I has been found to be an effective photosensitizer in PDT due to its high singlet oxygen quantum yield.
Propiedades
Número CAS |
134773-19-6 |
|---|---|
Nombre del producto |
Peroxyacetic acid uroporphyrin I |
Fórmula molecular |
C54H66N4O17 |
Peso molecular |
1043.1 g/mol |
Nombre IUPAC |
2-[7,12,17-tris(2-ethoxy-2-oxoethyl)-3,8,13,18-tetrakis(3-ethoxy-3-oxopropyl)-22,23-dihydroporphyrin-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C54H66N4O17/c1-8-68-47(59)19-15-31-35(23-51(63)72-12-5)43-27-40-32(16-20-48(60)69-9-2)36(24-52(64)73-13-6)45(56-40)29-42-34(18-22-50(62)71-11-4)38(26-54(66)75-67)46(58-42)30-41-33(17-21-49(61)70-10-3)37(25-53(65)74-14-7)44(57-41)28-39(31)55-43/h27-30,55-56,67H,8-26H2,1-7H3 |
Clave InChI |
KLYCXBRBYHTKKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
SMILES canónico |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
Sinónimos |
PAU-1 peroxyacetic acid uroporphyrin I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)
![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)
